N-Me-Phe-Obzl p-Tosylate

説明

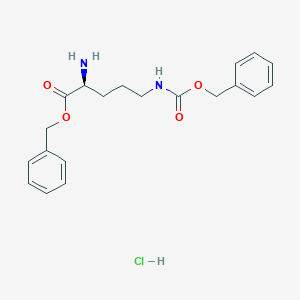

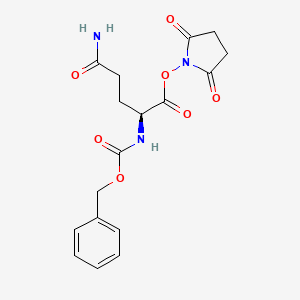

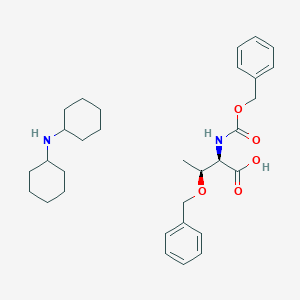

N-Methylphenyl-O-benzyloxycarbonyl p-tosylate, commonly known as N-Mephe-Obzl p-Tosylate, is an organic compound that has been used in a variety of laboratory experiments, as well as in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds. This compound is also known as N-Mephe-Obzl p-Tosylate and is represented by the chemical formula C14H15NO5S.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for N-Me-Phe-Obzl p-Tosylate involves the protection of the amino group of N-methylphenylalanine followed by the reaction with benzyl chloride to form N-Me-Phe-Obzl. The final step involves the reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride to form the tosylate derivative.

Starting Materials

N-methylphenylalanine, Benzyl chloride, p-toluenesulfonyl chloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Chloroform, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

Reaction

Step 1: Protection of the amino group of N-methylphenylalanine with benzyl chloroformate in the presence of DIPEA and DMF to form N-Me-Phe-Obzl., Step 2: Purification of N-Me-Phe-Obzl by column chromatography using chloroform as the eluent., Step 3: Reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride in the presence of DIPEA and DMF to form N-Me-Phe-Obzl p-Tosylate., Step 4: Purification of N-Me-Phe-Obzl p-Tosylate by column chromatography using chloroform as the eluent., Step 5: Recrystallization of N-Me-Phe-Obzl p-Tosylate from a mixture of chloroform and hexane., Step 6: Drying of N-Me-Phe-Obzl p-Tosylate under vacuum over anhydrous magnesium sulfate., Step 7: Characterization of N-Me-Phe-Obzl p-Tosylate by various spectroscopic techniques such as NMR and IR spectroscopy.

作用機序

N-Mephe-Obzl p-Tosylate is an activator of enzymes, which means that it binds to the enzyme and increases its activity. This binding occurs through the formation of a covalent bond between the enzyme and the compound, which is then broken down by the enzyme’s catalytic activity. This mechanism of action is important for the study of enzyme-catalyzed reactions, as it allows researchers to study the effects of different compounds on the activity of enzymes.

生化学的および生理学的効果

N-Mephe-Obzl p-Tosylate has been studied for its biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in the regulation of the immune system and inflammation.

実験室実験の利点と制限

N-Mephe-Obzl p-Tosylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and is soluble in organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it an attractive option for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions and its tendency to form insoluble precipitates in some solvents.

将来の方向性

N-Mephe-Obzl p-Tosylate has potential applications in a variety of areas, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the modulation of metabolic and signal transduction pathways. It could also be used to improve the efficiency of drug delivery systems, as well as to develop new therapeutic agents. In addition, further research could be conducted to explore the potential of this compound for use in drug development, as well as its potential for use in other applications, such as diagnostics and imaging.

科学的研究の応用

N-Mephe-Obzl p-Tosylate is used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used to synthesize various compounds, such as peptides, antibiotics, and other biologically active molecules. In addition, it has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the mechanism of action of various enzymes.

特性

IUPAC Name |

benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDJZSODAYRPLC-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718521 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Me-Phe-Obzl p-Tosylate | |

CAS RN |

40298-25-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)